molecular formula C21H14ClN3O3S B2505966 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 450341-15-8

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2505966
CAS No.: 450341-15-8
M. Wt: 423.87
InChI Key: LNFDESCOXKHYAB-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[3,4-c]pyrazole ring system fused with a chromene moiety, and it is substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the use of hazardous reagents and high temperatures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a thieno[3,4-c]pyrazole ring with a chromene moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and a chromene carboxamide moiety. Its molecular formula is C18H16ClN3O3SC_{18}H_{16}ClN_{3}O_{3}S with a molecular weight of approximately 375.89 g/mol. The structural characteristics contribute to its diverse biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, it has been shown to interact with cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes.
  • Receptor Modulation : It can bind to specific cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Regulation : The compound may influence the expression of genes associated with various cellular functions, enhancing its therapeutic potential.

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, which are critical factors in oxidative stress-related diseases.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Moderate Cytotoxicity
Hek293 (Human Embryonic Kidney)15.0Moderate Cytotoxicity

These results suggest potential applications in cancer therapy.

Enzyme Inhibition Assays

The compound has been tested for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases:

Enzyme IC50 (µM) Inhibition Type
AChE10.4Competitive
BChE7.7Competitive

These findings indicate that the compound may serve as a lead for developing treatments for Alzheimer's disease.

Case Studies

  • Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of the compound using animal models. It was found to significantly reduce inflammation markers in induced arthritis models compared to controls.
  • Cancer Cell Line Testing : In a recent study, the compound was tested against several cancer cell lines including MCF-7 and HepG2. Results showed significant inhibition of cell proliferation and induction of apoptosis.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c22-13-5-3-6-14(9-13)25-19(16-10-29-11-17(16)24-25)23-20(26)15-8-12-4-1-2-7-18(12)28-21(15)27/h1-9H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFDESCOXKHYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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